N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitro group at the 4-position and a carboxamide group at the 3-position, along with a 3,5-dimethoxyphenyl group attached to the nitrogen atom of the pyrazole ring
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 3,5-dimethoxyaniline with a suitable pyrazole precursor. One common method involves the condensation of 3,5-dimethoxyaniline with 4-nitro-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography .
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in xenograft models.
Biological Research: It has been used as a tool compound to study the role of specific molecular targets, such as RNA helicases, in cellular processes.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the ATPase activity of p68 RNA helicase, a protein involved in cell proliferation and tumor progression. By binding to p68, the compound disrupts its function, leading to the downregulation of oncogenic pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: This compound also contains a 3,5-dimethoxyphenyl group but differs in its core structure and biological activity.
3,5-dichloro-N-(2-chlorophenyl)benzamide: Another benzamide derivative with different substituents on the phenyl ring, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N4O5 |
---|---|
Molecular Weight |
292.25 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H12N4O5/c1-20-8-3-7(4-9(5-8)21-2)14-12(17)11-10(16(18)19)6-13-15-11/h3-6H,1-2H3,(H,13,15)(H,14,17) |
InChI Key |
DVNXALRSLJTKTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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